molecular formula C16H21N3O3 B2545415 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034328-84-0

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2545415
CAS RN: 2034328-84-0
M. Wt: 303.362
InChI Key: TWZNZZSYRVBMHP-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antileukemic Activities

The synthesis and evaluation of furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide have shown that these derivatives possess antileukemic activities. Such studies demonstrate the potential of furan-2-yl and pyrazol-1-yl containing compounds in the development of antileukemic agents (Earl & Townsend, 1979).

Synthesis of Furan-Fused Heterocycles

Research into the synthesis of novel classes of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related furan-fused heterocycles, highlights the utility of furan derivatives in creating complex molecules with potential biological activities (Ergun et al., 2014).

Unfused Heterobicycles as Amplifiers of Phleomycin

Studies on unfused heterobicycles, including pyridinylpyrimidines with furan-2-yl substituents, have explored their activities as amplifiers of phleomycin against Escherichia coli. This research indicates the role of furan derivatives in enhancing the efficacy of existing antimicrobial agents (Brown & Cowden, 1982).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activities against various cancer cell lines, showcasing the potential of furan and pyrazol-containing carboxamides in cancer therapy (Deady et al., 2003).

Antimicrobial and Anticancer Activities of Pyridines, Thioamides, and Thiazole Derivatives

The synthesis of compounds derived from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, leading to pyridine, thioamide, and thiazole derivatives, has been explored for their antimicrobial and anticancer activities. This research further supports the application of furan-containing compounds in developing new antimicrobial and anticancer agents (Zaki et al., 2018).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11-15(14-4-3-8-22-14)12(2)19(18-11)7-6-17-16(20)13-5-9-21-10-13/h3-4,8,13H,5-7,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZNZZSYRVBMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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